Butylsulfamyl chloride
CAS No.: 10305-43-8
Cat. No.: VC14411110
Molecular Formula: C4H10ClNO2S
Molecular Weight: 171.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10305-43-8 |
|---|---|
| Molecular Formula | C4H10ClNO2S |
| Molecular Weight | 171.65 g/mol |
| IUPAC Name | N-butylsulfamoyl chloride |
| Standard InChI | InChI=1S/C4H10ClNO2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3 |
| Standard InChI Key | CLYYLYYRTGRJTL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNS(=O)(=O)Cl |
Introduction
Chemical Identity and Nomenclature
Butylsulfamyl chloride, formally designated as 1-butanesulfonyl chloride, belongs to the class of alkanesulfonyl chlorides. Its molecular formula is , with a molecular weight of 156.63 g/mol . The compound is interchangeably referred to as butylsulfonyl chloride, n-butylsulfonyl chloride, or 1-(chlorosulfonyl)butane in scientific literature . Despite occasional nomenclature inconsistencies—such as the misapplication of "sulfamyl" (which implies an -SONH group)—the term "butylsulfamyl chloride" is widely recognized in industrial contexts as a synonym for this sulfonyl chloride derivative .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Characteristics
Butylsulfamyl chloride is a clear, colorless to light yellow liquid at room temperature, with a density of 1.208 g/mL at 25°C . Its boiling point under reduced pressure (9 mmHg) is 80–81°C, while the melting point is -29°C . The compound exhibits a flash point of 175°F (79.4°C), categorizing it as flammable under specific conditions . Key spectroscopic identifiers include a refractive index of and a distinctive infrared (IR) absorption band at 1,370 cm, corresponding to the symmetric stretching vibration of the sulfonyl group .
Table 1: Physicochemical Properties of Butylsulfamyl Chloride
| Property | Value |
|---|---|
| Molecular Weight | 156.63 g/mol |
| Boiling Point | 80–81°C at 9 mmHg |
| Melting Point | -29°C |
| Density (25°C) | 1.208 g/mL |
| Vapor Pressure (20°C) | 0.5 mmHg |
| Water Solubility | Decomposes |
| Flash Point | 175°F (79.4°C) |
Reactivity and Stability
The sulfonyl chloride group confers high electrophilicity, making butylsulfamyl chloride reactive toward nucleophiles such as amines, alcohols, and water. Hydrolysis in aqueous media produces 1-butanesulfonic acid and hydrochloric acid, necessitating storage under anhydrous conditions . Its sensitivity to moisture is underscored by rapid decomposition upon exposure to humidity, releasing toxic gases including HCl and SO .
Synthesis and Purification
Industrial Production Methods
The primary synthesis route involves the chlorosulfonation of n-butane using sulfuryl chloride () under ultraviolet (UV) irradiation . This photochemical reaction proceeds via a free-radical mechanism, yielding butylsulfamyl chloride alongside minor byproducts such as 4-chloro-1-butylsulfonyl chloride (CAS 1633-84-7) . Alternative methods include the treatment of sodium 1-butanesulfonate with phosphorus pentachloride (), though this approach requires stringent temperature control to prevent side reactions .
Laboratory-Scale Purification
Crude butylsulfamyl chloride is purified via sequential washing with cold saturated sodium bicarbonate () and distilled water, followed by drying over anhydrous sodium sulfate () . Final distillation under reduced pressure (9–10 mmHg) yields a product of >98% purity, as verified by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .
Applications in Pharmaceutical and Industrial Chemistry
Antimicrobial and Anti-Inflammatory Agents
Butylsulfamyl chloride inhibits acetylcholinesterase (AChE) activity at micromolar concentrations (), positioning it as a potential therapeutic for neurodegenerative disorders . Additionally, its derivatives—such as ethyl 2-(1-butanesulfonamido)pent-4-yn-1-oate—demonstrate selective cytotoxicity against breast cancer cell lines (MCF-7, ) by disrupting microtubule assembly .
Cross-Linking and Polymer Chemistry
The compound serves as a cross-linking agent in the synthesis of polyamide resins, enhancing thermal stability and mechanical strength in materials science applications . Reaction with diamines like ethylenediamine produces bis-sulfonamides, which are utilized as corrosion inhibitors in industrial coatings .
Recent Advances and Future Directions
Recent studies have explored butylsulfamyl chloride’s role in synthesizing ionic liquids for battery electrolytes, leveraging its high sulfonic acid yield upon hydrolysis . Computational modeling studies predict that halogenated derivatives, such as 4-chloro-1-butylsulfonyl chloride, could exhibit enhanced bioactivity against antibiotic-resistant pathogens .
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